molecular formula C4H8N2O2 B3319755 (R)-4-Amino-4-methylisoxazolidin-3-one CAS No. 116810-10-7

(R)-4-Amino-4-methylisoxazolidin-3-one

Cat. No.: B3319755
CAS No.: 116810-10-7
M. Wt: 116.12 g/mol
InChI Key: VJIUJHBBESBVQB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-4-methylisoxazolidin-3-one is a chiral compound with a unique structure that includes an isoxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-methylisoxazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a nitrile oxide, leading to the formation of the isoxazolidine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of ®-4-Amino-4-methylisoxazolidin-3-one may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-4-Amino-4-methylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

®-4-Amino-4-methylisoxazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-4-Amino-4-methylisoxazolidin-3-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with protein-protein interactions.

Comparison with Similar Compounds

    (S)-4-Amino-4-methylisoxazolidin-3-one: The enantiomer of the compound, which may have different biological activities.

    4-Amino-4-methyl-2-oxazolidinone: A structurally similar compound with an oxazolidinone ring instead of an isoxazolidine ring.

    4-Amino-4-methyl-1,3-oxazolidin-2-one: Another related compound with a different ring structure.

Uniqueness: ®-4-Amino-4-methylisoxazolidin-3-one is unique due to its specific stereochemistry and the presence of the isoxazolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4R)-4-amino-4-methyl-1,2-oxazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-4(5)2-8-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIUJHBBESBVQB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CONC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CONC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-4-methylisoxazolidin-3-one
Reactant of Route 2
(R)-4-Amino-4-methylisoxazolidin-3-one
Reactant of Route 3
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Reactant of Route 4
(R)-4-Amino-4-methylisoxazolidin-3-one
Reactant of Route 5
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Reactant of Route 6
(R)-4-Amino-4-methylisoxazolidin-3-one

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